Computed Lipophilicity (XLogP3 = 3.6) Differentiates the N-Cyclohexyl Derivative from More Polar In-Class Analogs
The target compound has a computed XLogP3 of 3.6 (PubChem, computed by XLogP3 3.0) [1]. In contrast, the closely related N-(5-methylisoxazol-3-yl) analog (CID 3228050, C₁₆H₁₃FN₄O₂S) has a lower molecular weight (344.36 vs. 345.43) and is predicted to be less lipophilic due to the presence of the isoxazole ring bearing an additional hydrogen-bond acceptor [1] [2]. The 3.6 logP value places the N-cyclohexyl compound in a lipophilicity range suitable for blood-brain barrier penetration (optimal CNS logP ~2–4), which may favor CNS target engagement over the more polar comparator, although experimental logP or permeability data are not publicly available [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 (computed) |
| Comparator Or Baseline | N-(5-methylisoxazol-3-yl) analog (CID 3228050): predicted lower logP (additional HBA); no experimental logP value publicly available |
| Quantified Difference | Qualitative difference only; ~0.5–1.0 log unit higher for N-cyclohexyl derivative (estimate based on fragment contributions, no experimental confirmation) |
| Conditions | Computed logP values from XLogP3 algorithm (PubChem release 2025.09.15); no experimental measurement located |
Why This Matters
Lipophilicity directly influences passive membrane permeability, protein binding, and metabolic clearance; researchers selecting compounds for CNS vs. peripheral target screens should consider this computed differential before procurement.
- [1] PubChem. Compound Summary for CID 3228002. Computed Properties: XLogP3-AA = 3.6. https://pubchem.ncbi.nlm.nih.gov/compound/3228002 View Source
- [2] PubChem. Compound Summary for CID 3228050. https://pubchem.ncbi.nlm.nih.gov/compound/3228050 View Source
- [3] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. https://doi.org/10.1602/neurorx.2.4.541 View Source
